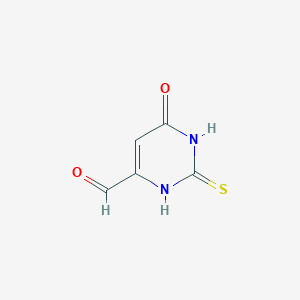

6-Formyl-2-thiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXFYENAWRZLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937644 | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16953-46-1 | |

| Record name | NSC93220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Formyl 2 Thiouracil and Its Precursors

Direct Synthesis Strategies for 6-Formyl-2-thiouracil

The direct introduction of a formyl group onto the 2-thiouracil (B1096) scaffold is a key strategy for the synthesis of this compound.

Oxidative Transformations from Hydroxymethyl Analogs

One approach to synthesizing this compound involves the oxidation of a hydroxymethyl precursor. For instance, the oxidation of 6-n-propyl-2-thiouracil has been studied, yielding various oxidation products. nih.gov While this specific study does not focus on a hydroxymethyl analog to produce a formyl derivative, it demonstrates that the thiouracil ring is susceptible to oxidation. nih.gov The general principle of oxidizing an alcohol to an aldehyde is a fundamental transformation in organic chemistry and can be applied to the synthesis of this compound from a corresponding 6-hydroxymethyl-2-thiouracil precursor. The choice of oxidizing agent is crucial to prevent over-oxidation to a carboxylic acid or degradation of the heterocyclic ring.

Precursor Synthesis and Functionalization for this compound Derivatization

The synthesis of this compound can also be achieved by first constructing the thiouracil core and then introducing the formyl group or by using a formylated precursor in the cyclization step.

Synthesis of 6-Amino-2-thiouracil (B86922) and Related Intermediates

6-Amino-2-thiouracil is a versatile precursor for various functionalized thiouracils. ekb.egresearchgate.net It can be synthesized by condensing thiourea (B124793) with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide. koreascience.kr This amino group can then be a handle for further chemical modifications. For example, 6-amino-2-thiouracil can undergo formylation to introduce a formylamino group, which can then be hydrolyzed to yield the desired aldehyde. koreascience.krresearchgate.net

Cyclocondensation Approaches for the Thiouracil Core Formation

The most common and direct method for synthesizing the 2-thiouracil core is the cyclocondensation reaction between thiourea and a β-keto ester or a related dicarbonyl compound. ekb.eg This reaction, often carried out in an acidic or basic medium, provides a straightforward route to substituted thiouracils. ekb.eg

To synthesize this compound directly using this method, one would need to employ a β-keto ester that already contains a formyl group or a protected formyl equivalent at the appropriate position. For example, the condensation of thiourea with the sodium salt of the enol form of ethyl formylacetate yields 2-thiouracil. ekb.eg By analogy, using a suitably substituted formylacetic ester could, in principle, lead to this compound.

Table 1: Cyclocondensation Reaction Conditions for Thiouracil Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product | Reference |

| Thiourea and ethyl acetoacetate | Sodium ethoxide | Reflux | 6-methyl-2-thiouracil | ekb.eg |

| Thiourea and β-keto ester | Acetic acid or ethanol, HCl | Reflux (80–100°C) | 5,6-dimethyl-2-thiouracil | |

| Thiourea and ethyl formylacetate sodium salt | Not specified | Not specified | 2-Thiouracil | ekb.eg |

| Thiourea and β-ketoester | Microwave irradiation, acid | Solvent-free | Substituted thiouracils | researchgate.net |

This table is interactive. Users can sort and filter the data.

Multicomponent Reaction Strategies in the Synthesis of Thiouracil Analogs

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiouracil derivatives in a single step. rsc.orgmdpi.com The Biginelli reaction, a classic MCR, involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea to produce dihydropyrimidinones or thiones. shd-pub.org.rs

While not directly producing this compound, MCRs are used to generate a wide array of thiouracil analogs. researchgate.netresearchgate.net For instance, a three-component reaction of 6-amino-2-thiouracil, an aromatic aldehyde, and malononitrile (B47326) can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net These strategies highlight the versatility of building the thiouracil core and introducing complexity simultaneously.

Table 2: Examples of Multicomponent Reactions for Thiouracil Analogs

| Components | Catalyst | Product Type | Reference |

| 6-amino-2-thiouracil, aromatic aldehydes, benzaldehyde (B42025) | Glacial acetic acid | 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) | tandfonline.com |

| β-keto esters, aromatic aldehydes, thiourea | Caffeine | 3,4-dihydropyrimidin-2-(1H)-thiones | shd-pub.org.rs |

| 6-amino-2-thiouracil, p-toluidine, isatins | β-cyclodextrin functionalized Fe3O4 nanoparticles | Dispiroheterocycles | rsc.org |

| 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, 6-amino-2-thiouracil | Not specified | Fused thiouracils | researchgate.net |

This table is interactive. Users can sort and filter the data.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of thiouracil synthesis, this includes the use of green catalysts and alternative reaction conditions.

For instance, catalysts like caffeine, a natural and biodegradable compound, have been successfully employed in the Biginelli reaction to produce dihydropyrimidinethiones under solvent-free conditions. shd-pub.org.rs Deep eutectic solvents (DESs) are also emerging as green catalysts and reaction media for the synthesis of pyrimidine (B1678525) derivatives. nih.gov Furthermore, microwave-assisted synthesis has been shown to be an efficient, solvent-free method for the condensation of β-ketoesters and thiourea, leading to good yields in short reaction times. researchgate.net

Thiouracil itself has been found to act as an organocatalyst in stereoselective glycosylations, operating via Brønsted acid/base catalysis at very low loadings (as low as 0.1 mol%). rsc.org This dual role of thiouracil as both a synthetic target and a catalyst highlights the intriguing chemical properties of this class of compounds. The application of these green and catalytic approaches to the specific synthesis of this compound holds promise for more sustainable production routes.

Chemical Reactivity and Mechanistic Transformations of 6 Formyl 2 Thiouracil

Reactivity of the Formyl Moiety

The aldehyde function at the C6 position of the thiouracil ring is a key site for electrophilic reactivity, readily participating in reactions with various nucleophiles.

Nucleophilic Additions and Condensation Reactions with Nitrogen-Containing Compounds (e.g., Hydrazines, Amines)

The formyl group of 6-formyl-2-thiouracil exhibits typical aldehyde chemistry, undergoing condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration.

Research on related formyl-containing heterocycles demonstrates this reactivity pattern. For instance, 6-formylkhellin has been shown to react with a variety of nitrogen nucleophiles, including benzylamine, 4-aminobenzonitrile, and 4-aminoantipyrine, to yield the corresponding Schiff bases. bohrium.com Similarly, reactions with heteroaryl hydrazines produce hydrazone derivatives. bohrium.com

Studies on thiouracil derivatives confirm this reactivity. The condensation of hydrazide derivatives of thiouracil with various aromatic aldehydes is a well-established method for synthesizing new Schiff bases. iosrjournals.org For example, 6-hydrazino-2-thiouracil readily condenses with aldehydes like benzaldehyde (B42025) at room temperature to form the corresponding Schiff's base analogues. koreascience.kr While these examples show the reverse reaction (hydrazine-thiouracil reacting with an aldehyde), the fundamental mechanism of nucleophilic addition-elimination is identical. The general kinetics and nucleophilicity of amines and hydrazines in such reactions have been extensively studied, showing that hydrazine (B178648) has a reactivity comparable to that of methylamine (B109427) in additions to electrophilic centers. researchgate.net The formation of these C=N bonds is a critical step in the synthesis of more complex heterocyclic systems. For example, treatment of a hydrazide derivative of quinazoline (B50416) with carbon disulfide leads to cyclization, a pathway that highlights the synthetic utility of hydrazine adducts. nih.gov

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles This table is illustrative, based on the reactivity of related formyl and thiouracil compounds.

| Reactant A (Formyl Compound Analogue) | Reactant B (Nitrogen Nucleophile) | Product Type | Reference |

|---|---|---|---|

| 6-Formylkhellin | Benzylamine | Schiff Base | bohrium.com |

| 6-Formylkhellin | 4-Aminoantipyrine | Schiff Base | bohrium.com |

| Aromatic Aldehydes | 2-(Acetohydrazide)thiouracil | Schiff Base | iosrjournals.org |

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The formyl group is an excellent electrophile for Knoevenagel condensation, a reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation, typically catalyzed by a weak base. wikipedia.org

In the context of this compound, the formyl group acts as the Knoevenagel acceptor. It can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), barbituric acid, ethyl acetoacetate) to form α,β-unsaturated products. wikipedia.orgbeilstein-journals.org Multicomponent reactions often utilize this initial Knoevenagel condensation to generate a reactive intermediate that undergoes subsequent cyclization or addition reactions. beilstein-journals.org

For example, three-component syntheses have been developed involving the Knoevenagel condensation of a formyl-uridine derivative with malononitrile, followed by a Michael addition and Thorpe-Ziegler heterocyclization. beilstein-journals.org In a similar fashion, 6-amino-2-thiouracil (B86922) can participate in domino reactions that initiate with a Knoevenagel condensation between an aldehyde and another active methylene compound, followed by a Michael addition of the aminothiouracil. A four-component reaction employing 2-thiouracil (B1096), an aldehyde, an amine, and barbituric acid has also been reported, showcasing the versatility of the thiouracil scaffold in Knoevenagel-initiated cascades. beilstein-journals.org

The mechanism often involves the catalyst activating the aldehyde, which then reacts with the enolate of the active methylene compound. scispace.com This sequence leads to the formation of new heterocyclic rings fused to or substituted on the parent pyrimidine (B1678525) structure.

Reactivity of the Thiouracil Heterocyclic Ring System

The heterocyclic core of this compound possesses its own unique reactivity, influenced by tautomeric equilibria, the thioamide group, and the electron distribution within the ring.

Tautomerism of the Thiouracil Core and its Influence on Reaction Pathways

Unlike its oxo-analogue uracil (B121893), 2-thiouracil exhibits a more complex tautomerism due to the presence of the sulfur atom. mdpi.comresearchgate.net It can exist in multiple tautomeric forms, including the diketo, keto-enol, and thione-thiol forms. mdpi.comdtic.mil The predominant form in both aqueous and non-aqueous media is generally the 2-thione-4-keto tautomer. bibliotekanauki.pl However, the presence of other tautomers, even in small concentrations, can significantly influence the molecule's reactivity and reaction pathways. mdpi.comresearchgate.net

Spectroscopic studies have been crucial in elucidating these tautomeric equilibria. Using ultraviolet and infrared spectrophotometry, it was shown that the monoanionic form of 2-thiouracil in an aqueous medium is an equilibrium mixture of two tautomers, resulting from the dissociation of the N1 proton and the N3 proton in a nearly 1:1 ratio. bibliotekanauki.plnih.gov More advanced synchrotron-based techniques have also been used to investigate the keto-enol tautomerism, revealing that substituents on the ring can affect the stability of the different forms. researchgate.netnih.gov For instance, attaching additional hydroxyl or thio groups tends to stabilize the oxo-thione forms. nih.gov The existence of these different tautomers is critical as it dictates which sites on the molecule are available for electrophilic or nucleophilic attack.

Oxidation and Reduction Chemistry of the Thioamide Functionality

The thioamide group (S=C-N) is a primary site for redox chemistry in the 2-thiouracil ring. The sulfur atom is particularly susceptible to oxidation. Studies using pulse radiolysis have shown that one-electron oxidation of 2-thiouracil, for example by hydroxyl (•OH) or azide (B81097) (•N3) radicals, primarily targets the sulfur atom. mdpi.comacs.orgosti.gov This leads to the formation of a sulfur-centered radical cation. mdpi.comacs.org This transient species can then react with another neutral 2-thiouracil molecule to form a dimeric radical cation, characterized by a two-center, three-electron bond between the sulfur atoms ([−S∴S−]). acs.org

Table 2: Kinetic Data for the Oxidation of 2-Thiouracil (2-TU)

| Oxidant | Reaction | Rate Constant (k₂) / Equilibrium Constant (Keq) | pH / Conditions | Reference |

|---|---|---|---|---|

| •OH | •OH + 2-TU | 9.6 × 10⁹ M⁻¹ s⁻¹ | pH 6.5 | acs.org |

| Br₂•⁻ | Br₂•⁻ + 2-TU | Forms dimer radical cation | pH 6.5 | acs.org |

| Cl₂•⁻ | Cl₂•⁻ + 2-TU | Forms dimer radical cation | pH 1 | acs.org |

| Radical Cation (1•⁺) | 1 + 1•⁺ ⇌ 2•⁺ | Keq = 4.7 × 10³ M⁻¹ | pH 6.5 | acs.org |

Oxidation with milder reagents like iodine has also been studied. nih.gov When treated with hydrogen peroxide, 2-thiouracil is less prone to oxidation than its selenium analog but can be converted to uracil-sulfinic acid (Ura-SO2H) and ultimately to uracil. dntb.gov.ua

Conversely, one-electron reduction of 2-thiouracil leads to radicals that are protonated on heteroatoms. mdpi.com Dissociative electron attachment studies in the gas phase also show that fragmentation of the molecule occurs mainly at the sulfur site. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on Ring Atoms

The 2-thiouracil ring can undergo both electrophilic and nucleophilic substitution reactions. The presence of the electron-releasing hydroxyl (in its enol tautomer) and thiol (in its thiol tautomer) groups activates the ring towards electrophilic substitution, in contrast to the generally unreactive nature of the parent pyrimidine ring. researchgate.net A key example is the chlorosulfonation of 2-thiouracil at the C5 position, which introduces a reactive sulfonyl chloride group that can be further functionalized. researchgate.net

The sulfur atom of the thioamide group is a strong nucleophile and is readily attacked by electrophiles in S-alkylation reactions. This is a common strategy for modifying thiouracil derivatives. ekb.eg For example, 6-methyl-2-thiouracil reacts with chloroacetyl chloride in a typical nucleophilic substitution, where the thiol group displaces the chloride. iosrjournals.org Other electrophiles used for S-alkylation include methyl iodide and substituted phenacyl halides, typically in the presence of a weak base like potassium carbonate. ekb.eg These S-alkylation reactions are crucial for creating a wide range of thiouracil derivatives with diverse properties. ekb.eg

Annulation Reactions and Construction of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound and its derivatives allows for the construction of complex, multi-ring structures with potential biological significance. These reactions often proceed through cyclocondensation mechanisms, leading to the formation of new heterocyclic rings fused to the pyrimidine core.

[4+2] Cycloaddition Reactions Leading to Condensed Pyrimidines

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of six-membered rings. In the context of thiouracil chemistry, derivatives of 6-amino-2-thiouracil can be transformed into azomethines through condensation with aromatic aldehydes. These azomethine derivatives can then participate in [4+2] cycloaddition reactions with electron-rich dienophiles like enaminones and enaminonitriles, yielding condensed pyrimidine systems. rjptonline.org This approach offers a versatile route to complex heterocyclic scaffolds. The reaction is believed to proceed in a stepwise manner, often involving the formation of a zwitterionic intermediate which then undergoes cyclization. mdpi.com

Formation of Dipyrimidinopyridines, Pyrazolopyrimidines, and Pyridazinopyrimidines from Thiouracil Precursors

Thiouracil derivatives are valuable synthons for a diverse array of fused heterocyclic systems. For instance, 6-amino-2-thiouracil can be a starting point for the synthesis of dipyrimidinopyridines. mdpi.comresearchgate.net One method involves the formylation of 6-amino-2-thiouracil, followed by cyclization to yield the dipyrimidinopyridine core. researchgate.net Another approach utilizes the reaction of 5,5'-arylmethylene bis(6-amino-1-methyl-2-thiouracil) under acidic conditions to afford dipyrimidinopyridine derivatives. mdpi.com

Pyrazolopyrimidines, which are bioisosteres of the purine (B94841) base adenine, can also be synthesized from thiouracil precursors. rjptonline.org One synthetic strategy involves the heating of 6-arylhydrazono-2-thiouracils. researchgate.net These compounds have garnered significant interest due to their potential as kinase inhibitors. rjptonline.org

Furthermore, pyridazinopyrimidine systems can be constructed from thiouracil derivatives. Condensation of a suitable thiouracil derivative with reagents like acetylacetone (B45752) can lead to the formation of the pyridazino[4,5-d]pyrimidine skeleton. researchgate.net

| Fused Heterocycle | Thiouracil Precursor | Key Reagents/Conditions | Reference |

| Dipyrimidinopyridine | 6-Amino-2-thiouracil | Formylation, cyclization | researchgate.net |

| Dipyrimidinopyridine | 5,5'-Arylmethylene bis(6-amino-1-methyl-2-thiouracil) | Acetic acid/HCl, reflux | mdpi.com |

| Pyrazolopyrimidine | 6-Arylhydrazono-2-thiouracil | Heating | researchgate.net |

| Pyridazinopyrimidine | Thiouracil derivative | Acetylacetone | researchgate.net |

Pyrido[2,3-d]pyrimidine (B1209978) Synthesis via Cyclization with Acetylene (B1199291) Derivatives

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, can be achieved through the reaction of 6-aminouracil (B15529) derivatives, including 6-amino-2-thiouracil, with acetylene derivatives. rjptonline.orgrjptonline.org A common reagent for this transformation is dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net The reaction typically involves an initial Michael addition of the 6-aminouracil to the acetylene derivative, followed by cyclization and subsequent aromatization to furnish the pyrido[2,3-d]pyrimidine scaffold. rjptonline.org The reaction conditions, particularly the solvent, can influence the outcome of the reaction. researchgate.net For example, in protic media, the reaction of 6-aminouracils with DMAD generally leads to C-5 alkylation products. researchgate.net

Coordination Chemistry of this compound and its Analogs

The presence of multiple donor atoms, including the nitrogen and sulfur atoms of the thiouracil ring and the oxygen atom of the formyl group, endows this compound and its analogs with the ability to act as versatile ligands in coordination chemistry.

Chelation Behavior and Ligand Properties with Metal Ions

Thiouracil and its derivatives are known to form stable complexes with a variety of metal ions. mdpi.comchemicalbook.comchesci.com The coordination can occur through different donor atoms, leading to various coordination modes. For instance, in some complexes, the thiouracil ligand coordinates to the metal ion through the exocyclic sulfur atom and an endocyclic nitrogen atom, forming a chelate ring. mdpi.com In other cases, coordination may involve the carbonyl oxygen and a nitrogen atom. mdpi.com

The specific chelation behavior depends on several factors, including the nature of the metal ion, the substituents on the thiouracil ring, and the reaction conditions. For example, 5-dimethylaminomethyl-2-thiouracil (B1252784) has been shown to act as a bidentate or tetradentate chelating ligand with metal ions such as Cu(II), Zn(II), Cd(II), and Hg(II), with the soft sulfur atom of the C(2)=S group consistently involved in the coordination. scispace.com The formation of these metal complexes can significantly alter the biological properties of the parent ligand. mdpi.comajrconline.org

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

| 2-Thiouracilate | - | Cis CO dissociation, chelation via S and N(1) | mdpi.com |

| 6-Amino-2-thiouracil | Zn(II) | Bidentate chelate via S and N(1) | mdpi.com |

| 5-Carboxy-2-thiouracil | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bonding through S, O, and N atoms | mdpi.com |

| 5-Dimethylaminomethyl-2-thiouracil | Cu(II), Zn(II), Cd(II), Hg(II) | Bidentate/tetradentate, involves C(2)=S | scispace.com |

| 5-Carbethoxy-2-thiouracil | Cu(I) | - | jddtonline.info |

Mechanistic Investigations of Metal Complex Formation

The formation of metal complexes with ligands like this compound involves the displacement of solvent molecules from the coordination sphere of the metal ion by the donor atoms of the ligand. The mechanism of this process can be complex and may involve several steps.

Studies on related systems, such as metal-formyl complexes, have shed light on the fundamental steps of these reactions. researchgate.netnih.gov For instance, the reaction of a metal hydride with carbon monoxide can lead to the formation of a metal-formyl intermediate, which can then undergo further reactions. nih.gov While direct mechanistic studies on this compound complexation are not extensively detailed in the provided results, insights can be drawn from the broader field of coordination chemistry. The formation of a chelate ring is an entropically favored process that drives the complexation forward. The stability of the resulting complex is influenced by the strength of the metal-ligand bonds and the steric and electronic properties of the ligand.

Derivatives and Analogs of 6 Formyl 2 Thiouracil: Structural Diversity and Synthetic Exploration

Design and Synthesis of 5-Substituted and N-Substituted Thiouracil Derivatives

The thiouracil ring is amenable to various substitutions that can significantly alter its chemical and biological properties. Modifications at the N1, N3, and C5 positions are common strategies to develop new derivatives. The presence of the 6-formyl group provides a key handle for introducing further diversity, particularly through condensation reactions.

Synthesis of Imino Derivatives and Schiff Bases

The aldehyde functional group at the C6 position of 6-formyl-2-thiouracil is a prime site for derivatization through condensation reactions with primary amines, hydrazines, and related nucleophiles to form imines, commonly known as Schiff bases, and hydrazones. mdpi.comamazonaws.com This reaction is typically straightforward, often requiring mild acidic or basic catalysis, and proceeds by the nucleophilic attack of the amine on the formyl carbon, followed by dehydration.

The reaction of this compound with various hydrazide derivatives can produce a range of hydrazones. iosrjournals.org For instance, reacting the aldehyde with acetohydrazide or phenylhydrazide derivatives in the presence of a catalytic amount of glacial acetic acid leads to the formation of the corresponding Schiff bases. iosrjournals.org The formation of these products is confirmed by the appearance of a characteristic azomethine (CH=N) stretching band in their FT-IR spectra and the disappearance of the aldehyde and amine signals. iosrjournals.org

Research has shown the synthesis of Schiff bases from related heterocyclic aldehydes, such as 6-formylkhellin, by reacting them with benzylamine, 4-aminoantipyrine, and various heterocyclic amines. bohrium.com This methodology is directly applicable to this compound for creating a library of diverse imino derivatives.

Table 1: Synthesis of Imino Derivatives from this compound

| Reactant | Resulting Derivative Type | General Structure |

|---|---|---|

| Aromatic/Aliphatic Amines (R-NH₂) | Schiff Base (Imine) | Thiouracil-CH=N-R |

| Hydrazine (B178648) Hydrate (B1144303) (H₂N-NH₂) | Hydrazone | Thiouracil-CH=N-NH₂ |

| Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone | Thiouracil-CH=N-NH-Ph |

| Acetohydrazide (CH₃-CO-NH-NH₂) | Acylhydrazone | Thiouracil-CH=N-NH-CO-CH₃ |

Alkylation and Acylation Strategies on the Thiouracil Nucleus

The 2-thiouracil (B1096) nucleus possesses multiple sites for alkylation and acylation, primarily the sulfur atom and the two nitrogen atoms (N1 and N3). The sulfur atom, being a soft nucleophile, is particularly susceptible to alkylation. iosrjournals.org Selective S-alkylation of 6-substituted-2-thiouracils can be achieved using alkyl halides, such as chloroacetyl chloride, in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. iosrjournals.orgacs.org This reaction proceeds via a nucleophilic substitution where the thiolate anion attacks the electrophilic carbon of the alkylating agent. iosrjournals.org

Acylation can also be directed at the nitrogen atoms. For example, treatment of 6-methyl-2-thiouracil with chloroacetyl chloride can lead to the formation of 1-chloroacetyl-6-methyl-2-thiouracil. iosrjournals.org The reaction conditions, including the choice of solvent and base, can influence the selectivity between N- and S-alkylation/acylation. In some cases, O-alkylation can occur, although S-alkylation is generally favored for thiouracils. acs.org

Table 2: Alkylation and Acylation of the Thiouracil Nucleus

| Reagent | Reaction Type | Primary Site of Reaction | Product Type |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | S-Alkylation | Sulfur (S2) | 2-(Alkylthio)pyrimidin-4-one |

| Acyl Halide (e.g., R-COCl) | N-Acylation | Nitrogen (N1 or N3) | N-Acyl-2-thiouracil |

| Chloroacetyl chloride | S-Alkylation/Acylation | Sulfur (S2) | S-acetyl-thiouracil derivative |

Development of Fused Heterocyclic Systems Based on the this compound Scaffold

The this compound scaffold is an excellent precursor for synthesizing fused heterocyclic systems, which are of significant interest in drug discovery. ekb.egnih.gov The formyl group, in combination with the adjacent endocyclic nitrogen atom and the reactive C5 position, allows for cyclocondensation reactions with various binucleophiles to construct new rings.

One common strategy involves the reaction of a 6-aminothiouracil derivative with carbonyl compounds to form fused pyridopyrimidines. rjptonline.org For instance, condensation of 6-amino-2-thiouracil (B86922) with aromatic aldehydes yields azomethine intermediates, which can then undergo a [4+2] cycloaddition reaction with dienophiles like enaminones or acetylene (B1199291) derivatives to afford condensed pyrimidine (B1678525) systems. rjptonline.org

Similarly, the formyl group of this compound can react with active methylene (B1212753) compounds in cyclocondensation reactions. For example, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of a fused pyridine (B92270) ring, resulting in pyrido[2,3-d]pyrimidine (B1209978) derivatives. rjptonline.org Another approach involves the reaction with hydrazine derivatives to form an intermediate hydrazone, which can then be cyclized to create fused pyrazolopyrimidine systems. researchgate.netkoreascience.kr These reactions often yield complex polycyclic structures with potential biological activities. nih.govmdpi.com

Table 3: Synthesis of Fused Heterocycles from Thiouracil Derivatives

| Thiouracil Precursor | Reactant(s) | Fused System Formed | Reference |

|---|---|---|---|

| 6-Amino-2-thiouracil | Aromatic Aldehyde, then Enaminone | Pyrimido[4,5-d]pyrimidine | rjptonline.org |

| 6-Amino-2-thiouracil | Aromatic Aldehyde, then Acetylene Derivative | Pyrido[2,3-d]pyrimidine | rjptonline.org |

| 6-Hydrazono-2-thiouracil | Heating (Intramolecular Cyclization) | Pyrazolo[5,4-d]pyrimidine | koreascience.kr |

| 6-Amino-2-thiouracil | Acetylacetone (B45752) | Pyrido[2,3-d]pyrimidine | rjptonline.org |

Integration into Nucleoside Chemistry: Synthesis of Modified 2-Thio Uridine Derivatives

The incorporation of modified pyrimidine bases like this compound into nucleosides creates 2-thiouridine (B16713) analogs, which are valuable tools in biochemical and therapeutic research. dergipark.org.tr The synthesis of such modified nucleosides typically involves the coupling of the heterocyclic base with a protected sugar, usually a ribose or deoxyribose derivative.

A common method for N-glycosylation is the Vorbrüggen glycosylation, where the silylated heterocyclic base reacts with a protected 1-O-acetylated or 1-halogenated sugar in the presence of a Lewis acid catalyst. For this compound, this would involve first protecting the formyl group (e.g., as an acetal) and the thiol group (e.g., as a methylthio ether) to prevent side reactions. The protected base is then silylated (e.g., with HMDS) and coupled with a protected ribofuranose derivative.

Table 4: General Steps for Synthesis of a Modified 2-Thio Uridine Derivative

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Base Protection | Protection of the formyl and thiol groups of this compound. | e.g., Ethylene glycol (for formyl), Methyl iodide (for thiol) |

| 2. Silylation | Activation of the base for glycosylation by converting it to a silyl (B83357) derivative. | HMDS, TMSCl |

| 3. Glycosylation | Coupling of the protected base with a protected sugar (e.g., 1-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). | Lewis Acid (e.g., TMSOTf) |

| 4. Deprotection | Removal of protecting groups from the sugar and base to yield the final modified nucleoside. | e.g., Sodium methoxide (B1231860) in methanol (B129727) (for acyl groups) |

Spectroscopic Characterization of 6 Formyl 2 Thiouracil and Its Chemical Transformations

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding characteristics of 6-formyl-2-thiouracil and its derivatives. dergipark.org.tramericanpharmaceuticalreview.commdpi.com These methods probe the vibrational modes of molecules, offering a "fingerprint" that is unique to the compound's structure. americanpharmaceuticalreview.comspectroscopyonline.com

FT-IR Spectroscopy:

In the FT-IR spectra of thiouracil derivatives, characteristic absorption bands provide valuable structural information. For instance, the FT-IR spectrum of 1-chloroacetyl-6-methyl-2-thiouracil shows absorption bands at 2935 and 2891 cm⁻¹, which are attributed to the C-H stretching vibrations. iosrjournals.org The reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form 2-(acetohydrazide)thiouracil results in the appearance of new bands at 3398 and 3205 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NH₂ group, along with a C=O stretching band at 1697 cm⁻¹. iosrjournals.org For Schiff bases derived from these compounds, the FT-IR spectra exhibit broad stretching bands in the range of 3300-3500 cm⁻¹ for O-H groups, 3114-3440 cm⁻¹ for N-H stretching, and 1666–1753 cm⁻¹ for C=O stretching. iosrjournals.org

Raman Spectroscopy:

The table below summarizes key vibrational frequencies observed in the spectra of this compound derivatives.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Reference |

| N-H Stretch | 3114-3440 | ~3100 | iosrjournals.org |

| O-H Stretch | 3300-3500 | Not specified | iosrjournals.org |

| C-H Stretch (Aromatic) | ~3068 | ~3000 | americanpharmaceuticalreview.comiosrjournals.org |

| C-H Stretch (Aliphatic) | 2891-2935 | Not specified | iosrjournals.org |

| C=O Stretch | 1666–1753 | Not specified | iosrjournals.org |

| C=S Stretch | Not specified | Not specified | |

| C-N Stretch | Not specified | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, COSY, DEPT, HMBC, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, DEPT, HMBC, HMQC) NMR techniques provides a comprehensive picture of the molecular framework, including proton and carbon environments and their connectivities. researchgate.netuvic.cayoutube.comsdsu.edu

¹H and ¹³C NMR:

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For example, in a derivative of 6-methyl-2-thiouracil, the ¹H NMR spectrum shows distinct signals for the methylene (B1212753) protons and the aromatic proton of the thiouracil ring. iosrjournals.org The ¹³C NMR spectrum complements this by providing information about the carbon skeleton. rsc.org For instance, in derivatives of 6-methyl-2-thiouracil, the carbon signals for the C=S group and other carbons in the molecule can be identified. researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.edu

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing valuable information about the carbon multiplicities. uvic.ca

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached, providing direct C-H connectivity information. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete molecular structure, especially for connecting different fragments of the molecule. sdsu.edu

The following table presents representative NMR data for a derivative of 6-methyl-2-thiouracil.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |

| ¹H | 3.78 | m | --CH₂-- | iosrjournals.org | |

| ¹H | 5.49 | s | Aromatic H (thiouracil) | iosrjournals.org | |

| ¹H | 6.71-7.27 | m | Aromatic H | iosrjournals.org | |

| ¹H | 5.13 | s | O-H | iosrjournals.org | |

| ¹H | 7.5 | s | N-H | iosrjournals.org | |

| ¹³C | Not specified | C=S | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (LC-MS, MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. researchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the separation and identification of compounds in complex mixtures. unil.chnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org The fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule, as different bonds break under the energetic conditions of the mass spectrometer, leading to characteristic fragment ions. This information is often used in conjunction with NMR data to confirm the proposed structure of a synthesized compound. researchgate.net

For example, the identity of newly synthesized thiouracil derivatives can be confirmed by techniques such as LC-MS, which provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transition Characterization

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure and transitions within this compound and its derivatives. nih.govnih.gov The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule. researchgate.net

The UV-Vis spectra of 2-deoxo-2-methylthioflavin analogs, which are related to thiouracil derivatives, exhibit multiple absorption maxima in the UV region, typically between 219-370 nm, and one in the visible region around 457-495 nm. core.ac.uk The position of these absorption bands is sensitive to the substituents on the molecule and the solvent environment. For instance, the introduction of a more conjugated system can lead to a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). core.ac.uk

Simulated UV-Vis spectra, often calculated using computational methods, can provide insights into the nature of the electronic transitions and can be compared with experimental data to aid in the interpretation of the spectra. researchgate.net The table below shows typical absorption maxima for a class of thiouracil-related compounds.

| Compound Type | Absorption Maxima (nm) | Reference |

| 2-deoxo-2-methylthioflavin-5-oxides | 219–221, 265–289, 347–370, 457–495 | core.ac.uk |

| 2-deoxoflavin-5-oxides | 217–223, 266–274, 330–350, 436–453 | core.ac.uk |

X-ray Crystallography for Precise Solid-State Structural Determination

For example, the crystal structure of 6-amino-5-formyl-1,3-dimethyl-2-thiouracil reveals that the pyrimidine (B1678525) ring deviates slightly from planarity. iucr.org The bond distances and angles are within the normal ranges. iucr.org Such detailed structural information is invaluable for understanding the molecule's chemical reactivity and biological activity.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, π-Stacking)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov These interactions, though weaker than covalent bonds, play a crucial role in determining the physical properties of the solid material.

Hydrogen Bonding Networks:

In the crystal structure of 6-amino-5-formyl-1,3-dimethyl-2-thiouracil, an intramolecular hydrogen bond is observed between the amino group and the oxygen atom of the formyl group. iucr.org Additionally, an intermolecular hydrogen bond exists between the amino group and a ring carbonyl oxygen atom of a neighboring molecule. iucr.org These hydrogen bonds create a network that helps to stabilize the crystal lattice. In various pseudopolymorphs of 6-amino-2-thiouracil (B86922), different hydrogen-bonding patterns are observed. researchgate.net

π-Stacking:

Aromatic rings, such as the pyrimidine ring in thiouracil derivatives, can interact through π-stacking interactions. researchgate.net In the crystal packing of 5-phenyluridine, which contains a uracil (B121893) ring, stacking of the phenyl and uracil rings is observed, contributing to the stability of the crystal structure. researchgate.net These stacking interactions can occur in an offset or face-to-face manner and are a common feature in the crystal structures of planar aromatic molecules.

The analysis of these intermolecular interactions provides a deeper understanding of the forces that direct the self-assembly of molecules in the solid state, which is essential for crystal engineering and the design of materials with specific properties.

Computational and Theoretical Investigations of this compound

While direct computational and theoretical investigations specifically targeting this compound are not extensively available in public research, a comprehensive understanding can be extrapolated from studies on its parent molecule, 2-thiouracil (B1096), and other derivatives. The following sections outline the key computational approaches and findings for this class of compounds, providing a scientifically grounded, albeit illustrative, overview.

Computational and Theoretical Investigations of 6 Formyl 2 Thiouracil

Quantum Chemical Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For thiouracil derivatives, DFT methods, such as B3LYP, are often employed with various basis sets (e.g., 6-31G(d,p)) to optimize the molecular geometry and predict various properties. nih.govnih.govbiointerfaceresearch.comresearchgate.net High-level ab initio calculations, while more computationally expensive, can offer even greater accuracy for smaller systems or for benchmarking DFT results.

For instance, studies on 2-thiouracil (B1096) have shown that the substitution of a sulfur atom for an oxygen atom in the uracil (B121893) ring leads to distinct changes in the molecular geometry. researchgate.net The C=S bond is significantly longer than the C=O bond in uracil, which in turn influences the bond lengths and angles of the surrounding atoms in the pyrimidine (B1678525) ring. researchgate.net The planarity of the ring is also a key feature investigated by these methods.

Interactive Table: Illustrative Calculated Bond Lengths and Angles for 2-Thiouracil

The following table presents typical bond lengths and angles for 2-thiouracil, as determined by DFT calculations. These values provide a foundational understanding of the molecular structure. researchgate.net

| Parameter | 2-Thiouracil | Uracil |

| Bond Lengths (Å) | ||

| N1-C2 | 1.378 | 1.396 |

| C2-N3 | 1.368 | 1.384 |

| N3-C4 | 1.419 | 1.414 |

| C4-C5 | 1.458 | 1.460 |

| **Bond Angles (°) ** | ||

| N-C2-N | 113.3 | 112.8 |

| C-N3-C | 128.2 | 128.3 |

| N-C4-C | 113.2 | 113.4 |

| C-C5=C | 119.6 | 119.9 |

Thiouracils, including 6-Formyl-2-thiouracil, can exist in different tautomeric forms due to the migration of protons between nitrogen, oxygen, and sulfur atoms. Computational chemistry is a powerful tool for investigating the relative stabilities of these tautomers and mapping the energy landscape of their interconversion. acs.orgajgreenchem.comacs.orgdntb.gov.ua

Ab initio and DFT calculations have been used to determine the relative energies of various tautomers of 2- and 4-thiouracil. acs.org These studies consistently show that the diketo and thione-keto forms are the most stable in the gas phase. acs.orgaip.org The presence of a formyl group at the C6 position in this compound would likely introduce additional possibilities for tautomerism and intramolecular hydrogen bonding, making computational analysis even more critical for understanding its predominant forms.

In Silico Simulation of Spectroscopic Parameters and Spectra

Computational methods allow for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and identifying unknown compounds.

Theoretical calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net For 2-thiouracil, DFT calculations have been successfully used to assign the vibrational modes observed in experimental IR and Raman spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations help in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing detailed information about the electronic environment of each atom.

Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. dtu.dk These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths, which determine the intensity of absorption bands. Studies on thiouracils have shown that the substitution of sulfur for oxygen leads to a red shift (a shift to longer wavelengths) in the UV absorption spectrum. aip.orgresearchgate.net TD-DFT calculations have been instrumental in understanding the nature of the electronic transitions responsible for these absorptions. dtu.dk

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For thiouracil derivatives, computational studies have explored various reactions, such as proton transfer and dimerization. nih.gov

For example, DFT calculations have been used to study the mechanism of double proton transfer in dimers of 2-thiouracil. nih.gov These studies have characterized the transition states involved in the process and have revealed that the energy barriers for proton transfer are influenced by the nature of the hydrogen bonds between the monomers. nih.gov Such computational investigations are crucial for understanding the reactivity and potential biological activity of these molecules.

Intermolecular Interactions and Solvation Phenomena

Hydrogen bonding plays a pivotal role in determining the structure, stability, and function of biological molecules. deadnet.selibretexts.org In the case of thiouracil and its derivatives, hydrogen bonding interactions are crucial for their recognition in biological systems and their self-assembly into larger structures.

Computational studies, particularly at the coupled-cluster level of theory, have been instrumental in accurately characterizing the hydrogen bonding in thiouracil-water complexes. researchgate.net These studies have revealed the preferred binding sites for water molecules and the structural changes that occur in the thiouracil molecule upon complexation. researchgate.net For 2-thiouracil, the most stable monohydrated complex involves a water molecule bridging the N1-H and the C2=S groups.

The formyl group at the 6-position of this compound introduces an additional hydrogen bond acceptor site (the carbonyl oxygen) and a potential weak hydrogen bond donor (the formyl C-H group). rsc.org This can lead to more complex hydrogen bonding networks with water molecules and other polar species. The presence of the formyl C–H⋯O hydrogen bond has been identified as a critical factor in the stereoselectivity of certain reactions involving aldehydes. rsc.org

The strength and geometry of these hydrogen bonds can be influenced by the surrounding environment. In the solid state, 6-amino-2-thiouracil (B86922), a related compound, has been shown to form different hydrogen-bonded structures depending on the solvent used for crystallization. nih.gov This highlights the sensitivity of hydrogen bonding patterns to intermolecular forces.

Below is a table summarizing the potential hydrogen bonding interactions in a this compound-water complex:

| Donor | Acceptor | Type of Interaction |

| N1-H (Thiouracil) | O (Water) | Strong hydrogen bond |

| N3-H (Thiouracil) | O (Water) | Strong hydrogen bond |

| O-H (Water) | C2=S (Thiouracil) | Moderate hydrogen bond |

| O-H (Water) | C4=O (Thiouracil) | Strong hydrogen bond |

| O-H (Water) | C6-C=O (Formyl) | Strong hydrogen bond |

| C6-H (Formyl) | O (Water) | Weak C-H⋯O hydrogen bond |

Understanding these hydrogen bonding interactions is essential for predicting the behavior of this compound in aqueous environments and its potential interactions with biological macromolecules.

Microsolvation models provide a powerful computational approach to study the specific interactions between a solute molecule and a small, defined number of solvent molecules. deadnet.se This method bridges the gap between gas-phase calculations and bulk solvation models by explicitly accounting for the first solvation shell, which often has the most significant impact on the solute's properties. acs.orgresearchgate.net

For molecules like thiouracil and its derivatives, the inclusion of explicit water molecules in computational models has been shown to be crucial for accurately predicting their properties. researchgate.net For instance, the calculated pKa values and redox potentials of nucleobases are significantly improved when one or more explicit water molecules are included in the model, in addition to a polarizable continuum model (PCM) to represent the bulk solvent. acs.org

The explicit solvent molecules can influence various molecular properties of this compound, including:

Tautomeric Equilibria: The relative stability of different tautomers of a molecule can be highly dependent on the solvent environment. science.gov Explicit water molecules can preferentially stabilize one tautomer over another through specific hydrogen bonding interactions. science.gov

Molecular Geometry: The formation of hydrogen bonds with explicit solvent molecules can lead to small but significant changes in the bond lengths and angles of the solute molecule. researchgate.net

Spectroscopic Properties: The vibrational frequencies and electronic absorption spectra of a molecule can be shifted by the presence of explicit solvent molecules. acs.org These shifts can provide valuable information about the nature and strength of the solute-solvent interactions.

The following table illustrates the potential effects of microsolvation on the properties of this compound:

| Property | Effect of Explicit Solvent Molecules |

| Tautomer Stability | Differential stabilization of tautomers through hydrogen bonding. science.gov |

| pKa | Improved accuracy of calculated pKa values. acs.org |

| Redox Potential | More accurate prediction of redox potentials. acs.org |

| Vibrational Frequencies | Shifts in vibrational frequencies corresponding to groups involved in hydrogen bonding. |

| Electronic Spectra | Solvatochromic shifts (changes in absorption/emission wavelengths). |

By employing microsolvation models, a more detailed and accurate picture of the behavior of this compound in solution can be obtained, which is essential for understanding its biological activity and chemical reactivity.

Theoretical Aspects of Metal-Ligand Binding and Chelating Capacity

Computational methods are invaluable for predicting and understanding the coordination chemistry of ligands with metal ions. nih.gov For a molecule like this compound, which possesses multiple potential donor atoms, theoretical calculations can help identify the most favorable binding sites and predict the geometry of the resulting metal complexes. mdpi.com

The potential donor atoms in this compound include the sulfur atom of the thiocarbonyl group, the oxygen atoms of the carbonyl and formyl groups, and the nitrogen atoms of the pyrimidine ring. mdpi.com The preference for a particular donor atom depends on several factors, including the nature of the metal ion (hard vs. soft acid), the charge distribution on the ligand, and the steric accessibility of the binding site. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the charge distribution within the ligand molecule. acs.orgresearchgate.net This information can help to identify the atoms with the highest electron density, which are typically the most likely to coordinate to a metal ion. acs.org Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the ligand's ability to donate electrons to a metal center. researchgate.net

Computational modeling can also be used to explore different coordination modes, such as monodentate, bidentate, and bridging coordination. mdpi.com By calculating the relative energies of different possible complex structures, the most stable coordination geometry can be predicted. nih.gov For example, in a study of metal complexes with 2-thiouracil derivatives, it was found that the ligand could act as a bidentate or even a tetradentate ligand, depending on the metal ion and the reaction conditions. mdpi.com

The table below summarizes the potential donor atoms in this compound and their likely coordination preferences based on general principles of coordination chemistry.

| Donor Atom | Functional Group | HSAB Character | Potential Coordination Behavior |

| S | Thiocarbonyl (C=S) | Soft Base | Prefers to bind to soft metal ions (e.g., Cu(I), Ag(I), Hg(II)). |

| O | Carbonyl (C=O) | Hard Base | Prefers to bind to hard metal ions (e.g., Na(I), K(I), Ca(II), Mg(II)). |

| O | Formyl (C=O) | Hard Base | Prefers to bind to hard metal ions. |

| N1 | Amide | Borderline Base | Can coordinate to a variety of metal ions. |

| N3 | Amide | Borderline Base | Can coordinate to a variety of metal ions. |

HSAB = Hard and Soft Acids and Bases

Through such computational assessments, a rational basis can be established for the design and synthesis of novel metal complexes of this compound with desired properties and potential applications in areas such as catalysis and medicinal chemistry.

Electronic Properties and Coordination Modes of Metal Complexes

The coordination chemistry of this compound with metal ions, while not extensively documented, can be inferred from computational and theoretical investigations of closely related 6-substituted-2-thiouracil derivatives. These studies provide significant insights into the electronic properties and preferred coordination modes of the resulting metal complexes. The presence of multiple potential donor atoms—the sulfur atom of the thiocarbonyl group, the nitrogen atoms of the pyrimidine ring, and the oxygen atoms of the formyl and carbonyl groups—allows for a variety of coordination behaviors.

Research on analogous compounds, such as 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, has been instrumental in understanding these interactions. Spectroscopic analyses, including UV-Vis, IR, and NMR, combined with theoretical calculations, have elucidated the electronic transitions and coordination geometries of their metal complexes. mdpi.commdpi.com

Electronic Properties

The electronic spectra of metal complexes of 6-substituted-2-thiouracils provide valuable information about the nature of the ligand-metal bonding and the resulting electronic structure of the complex. The UV-Vis spectra of these complexes typically exhibit bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) transitions.

In a study involving Cu(II) and Pd(II) complexes with 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, the electronic spectra of the free ligands in DMSO displayed absorption bands at approximately 258 nm and 294 nm. researchgate.net Upon complexation, shifts in these bands and the appearance of new bands are observed, indicating the coordination of the ligand to the metal center. For instance, the electronic spectra of Cu(II) complexes often suggest a square planar geometry, with transitions such as 2B1g→2A1g, 2B1g→2B2g, and 2B1g→Eg, in addition to LMCT bands. aristonpubs.com

The following table summarizes the electronic spectral data for the ligands 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, which serve as models for understanding the electronic behavior of this compound upon complexation.

| Compound | λmax (nm) | Reference |

|---|---|---|

| 6-Methyl-2-thiouracil | 258, 294 | researchgate.net |

| 6-Propyl-2-thiouracil | Not explicitly stated, but implied to be similar to 6-methyl-2-thiouracil | mdpi.com |

Coordination Modes

The coordination of 6-substituted-2-thiouracil ligands to metal ions can occur through several modes, primarily involving the sulfur atom, the ring nitrogen atoms, and the exocyclic oxygen atom. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the steric and electronic effects of the substituent at the 6-position.

Studies on various metal complexes of 2-thiouracil and its derivatives have revealed both monodentate and bidentate coordination. mdpi.comencyclopedia.pub In many instances, the sulfur atom is a primary coordination site due to its soft nature, which favors bonding with soft metal ions. preprints.org

For Cu(II) complexes with 6-methyl-2-thiouracil, a monodentate coordination through the S2 and/or O4 atoms has been suggested. mdpi.com In contrast, for Pd(II) complexes with the same ligand, a bidentate coordination involving the N1 and S2 atoms for one ligand molecule and the N3 and O4 atoms for another has been proposed. mdpi.com The coordination versatility is further exemplified by Zn(II) complexes of 6-amino-2-thiouracil, where X-ray crystallography confirmed bidentate chelation through the sulfur atom and the N1 atom. mdpi.comcdnsciencepub.com

The probable coordination sites for 6-substituted-2-thiouracils are summarized in the table below, based on findings from related compounds.

| Metal Ion | Ligand | Proposed Coordination Mode | Coordinating Atoms | Reference |

|---|---|---|---|---|

| Cu(II) | 6-Methyl-2-thiouracil | Monodentate | S2 and/or O4 | mdpi.com |

| Pd(II) | 6-Methyl-2-thiouracil | Bidentate | N1, S2 and N3, O4 | mdpi.com |

| Cu(II) | 6-Propyl-2-thiouracil | Monodentate | S | mdpi.com |

| Zn(II) | 6-Amino-2-thiouracil | Bidentate chelate | S, N1 | mdpi.comcdnsciencepub.com |

| Co(II) | 2-Thiouracil | Bidentate | S, N | mdpi.com |

| Ni(II) | 2-Thiouracil | Bidentate | O, N | mdpi.com |

The formyl group at the 6-position of this compound introduces an additional potential coordination site through its carbonyl oxygen. This could lead to more complex coordination behavior, including the possibility of tridentate chelation or the formation of polymeric structures through bridging ligands. The electron-withdrawing nature of the formyl group would also be expected to influence the electronic properties of the ligand and its metal complexes, potentially affecting the energies of the intra-ligand and charge transfer transitions.

Applications of 6 Formyl 2 Thiouracil in Advanced Synthetic Chemistry and Materials Science

Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The dual reactivity of 6-Formyl-2-thiouracil makes it a highly valuable intermediate for the synthesis of complex, fused heterocyclic systems, particularly those containing the pyrido[2,3-d]pyrimidine (B1209978) scaffold. This structural motif is of significant interest in medicinal chemistry. rjptonline.orgrjptonline.org The aldehyde group at position 6 serves as an electrophilic center, readily undergoing condensation reactions with various nucleophiles.

Research has demonstrated that related 6-aminothiouracils can be condensed with aldehydes to form azomethine intermediates, which then participate in [4+2] cycloaddition reactions to build fused pyrimidine (B1678525) systems. rjptonline.orgmdpi.com Similarly, this compound is primed for reaction with compounds containing active methylene (B1212753) groups (such as malononitrile (B47326), ethyl cyanoacetate (B8463686), or cyclic ketones) and various amines. wjarr.comnih.gov These reactions, often proceeding through a Knoevenagel or similar condensation mechanism, lead to the formation of a new ring fused to the pyrimidine core. For instance, the reaction with active methylene compounds can yield substituted pyrido[2,3-d]pyrimidines, a class of compounds with established biological activities. rjptonline.org

The general strategy involves the initial reaction at the formyl group, followed by an intramolecular cyclization, effectively using the thiouracil derivative as a scaffold to construct more elaborate molecular architectures. Studies on analogous formyl-substituted heterocycles confirm that the formyl group is a key handle for élaborating fused ring systems. nih.govscispace.com The synthesis of various fused pyrimidines, such as dipyrimidinopyridines and pyridazinopyrimidines, has been achieved through the formylation of 6-amino-2-thiouracil (B86922), highlighting the importance of the formyl group in creating these complex structures. researchgate.netkoreascience.kr

Table 1: Examples of Heterocyclic Systems Derived from Thiouracil Precursors

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

| 6-Amino-2-thiouracil | Aromatic Aldehydes, Enaminones | Pyrido[2,3-d]pyrimidines | mdpi.com |

| 6-Amino-2-thiouracil | Formalin | Methylene bis-derivative | koreascience.kr |

| 6-Amino-2-thiouracil | Aryl Aldehydes, Thiobarbituric Acid | Pyridodipyrimidines | nih.gov |

| 6-Hydrazino-2-thiouracil | Acetylacetone (B45752) | Pyrazolopyrimidines | koreascience.kr |

Development of Novel Organic Catalysts and Reagents

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has identified thiourea (B124793) derivatives as particularly effective catalysts. scienceopen.comjst.go.jp These molecules typically function as hydrogen-bond donors, activating electrophiles and organizing transition states to achieve high selectivity.

Insights into Chiral Thiourea Catalysis and Related Organocatalytic Systems

The core of this compound contains a thiourea substructure (-NH-C(S)-NH-), which is the key functional group in a prominent class of hydrogen-bonding organocatalysts. jst.go.jp Thiourea catalysts activate substrates, such as carbonyls or nitroalkenes, by forming two simultaneous hydrogen bonds, thereby increasing the substrate's electrophilicity and controlling the stereochemical outcome of the reaction. nih.gov

The catalytic properties of the thiourea unit in this compound are expected to be significantly influenced by the electron-withdrawing nature of the formyl group at the adjacent C6 position. This electronic effect would increase the acidity of the N-H protons of the thiourea moiety, enhancing their hydrogen-bond donating capability. A more potent hydrogen-bond donor can lead to stronger substrate activation and potentially higher catalytic efficiency, even at very low catalyst loadings. nih.gov While extensive studies specifically using this compound as a catalyst are not yet widespread, the fundamental principles of thiourea catalysis strongly suggest its potential. Research on other thiouracil-based systems has shown their effectiveness in organocatalytic reactions, such as stereoselective glycosylations. nih.gov The development of efficient, metal-free synthetic methods remains a key goal in chemistry, and compounds like this compound are promising candidates for designing new, highly active organocatalysts. nih.govresearchgate.net

Table 2: Characteristics of Thiourea-Based Organocatalysts

| Feature | Description | Relevance of this compound |

| Activation Mode | Dual hydrogen-bond donation to an electrophilic substrate (e.g., carbonyl, imine). | The thiourea moiety provides the necessary N-H donors. |

| Key Functional Group | Thiourea (-NH-C(S)-NH-) | Present in the core structure of this compound. |

| Modulation of Activity | Electron-withdrawing groups on the catalyst backbone increase the acidity of N-H protons, enhancing catalytic power. | The 6-formyl group is strongly electron-withdrawing, suggesting potentially enhanced catalytic activity. |

| Applications | Asymmetric Michael additions, aldol (B89426) reactions, glycosylations, Diels-Alder reactions. | Potential application in a wide range of organic transformations. |

Exploration in Coordination Polymers and Supramolecular Assembly

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. analis.com.my These materials are of great interest for applications in areas such as catalysis, gas storage, and sensing. The assembly process is driven by the formation of coordination bonds between the metal centers and donor atoms on the organic ligand. glycoforum.gr.jp

This compound is an excellent candidate for use as a ligand in the construction of coordination polymers due to its multiple potential binding sites (a polydentate ligand). The available donor atoms include the thione sulfur atom (a soft donor, ideal for binding to soft metals), the two ring nitrogen atoms, and the two carbonyl oxygen atoms (from the uracil (B121893) ring and the formyl group). This multiplicity of binding sites allows for various coordination modes, including:

Monodentate: Binding through the sulfur atom, which is a common coordination site for thiouracil derivatives. mdpi.com

Bidentate Chelating: Forming a stable ring by binding through two adjacent atoms, such as the S2 and N1 atoms. This mode has been observed in complexes of the related 6-amino-2-thiouracil. cdnsciencepub.comencyclopedia.pub

Bidentate Bridging: Linking two different metal centers, which is essential for the formation of an extended polymer network.

The specific coordination mode adopted will depend on the metal ion used, the reaction conditions, and the presence of other ligands. mdpi.comresearchgate.net

Beyond coordination chemistry, this compound can participate in the formation of non-covalent supramolecular assemblies. acs.org The N-H groups are effective hydrogen-bond donors, while the oxygen and sulfur atoms act as acceptors. These interactions can guide the self-assembly of molecules into well-defined architectures like chains, sheets, or more complex three-dimensional networks, stabilized by hydrogen bonds and potentially π-π stacking interactions between the pyrimidine rings. analis.com.mybeilstein-journals.org The structural analysis of other thiouracil derivatives has confirmed their ability to form extensive hydrogen-bonded networks in the solid state. researchgate.net

Table 3: Potential Coordination Sites and Modes of this compound

| Potential Donor Atom(s) | Coordination Mode | Potential Metal Ion Partners |

| S2 (Thione) | Monodentate | Ag(I), Hg(II), Cu(I), Pd(II) |

| O4 (Carbonyl) | Monodentate | Cu(II), Zn(II) |

| S2 and N1 | Bidentate (Chelating) | Zn(II), Co(II), Ni(II) |

| N1 and O6 (Formyl) | Bidentate (Chelating) | Lanthanides, Alkaline earth metals |

| S2 (bridging), N1/N3 (bridging) | Bidentate (Bridging) | Various transition metals |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Efficient Synthetic Methodologies

The chemical industry is increasingly embracing the principles of green chemistry, and the synthesis of 6-formyl-2-thiouracil is no exception. Future research will prioritize the development of sustainable and efficient synthetic methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). researchgate.net This technique offers several advantages over conventional heating methods, including significantly shorter reaction times, higher yields, and often solvent-free conditions. researchgate.netasianpubs.org For instance, the N-alkylation of 6-amino-2-thiouracil (B86922) has been successfully achieved using microwave irradiation in the absence of a solvent, demonstrating the potential of this technology for cleaner and more efficient synthesis. researchgate.net

The use of alternative and greener solvent systems, such as polyethylene (B3416737) glycol (PEG), is also an area of active investigation. asianpubs.org Research into solid-phase synthesis (SPS) methodologies for this compound and its derivatives could further enhance efficiency and facilitate the rapid generation of compound libraries for screening purposes. researchgate.net

Advanced Mechanistic Studies and Reaction Discovery Through Integrated Approaches

A thorough understanding of reaction mechanisms is fundamental to the discovery of new reactions and the optimization of existing synthetic protocols. Future research will increasingly rely on integrated approaches that combine experimental techniques with computational modeling to elucidate the intricate details of reactions involving this compound.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135, ¹H-¹H COSY, HMBC, HMQC) and mass spectrometry, will continue to be indispensable tools for characterizing intermediates and products, thereby providing crucial insights into reaction pathways. researchgate.netresearchgate.net For example, detailed spectroscopic analysis was instrumental in confirming the structure of intermediates in the synthesis of fused pyrimidine (B1678525) systems derived from 6-amino-2-thiouracil. nih.gov

The investigation of reaction mechanisms, such as the Knoevenagel condensation followed by cyclization, which is often involved in the synthesis of fused pyrimidines from 6-amino-2-thiouracil, will benefit from these advanced analytical techniques. nih.gov Mechanistic studies can also help to explain observed regioselectivity in reactions, as seen in the synthesis of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines from 6-substituted 2-thiouracils. researchgate.net

The integration of experimental data with computational chemistry will provide a more comprehensive picture of reaction landscapes, allowing for the prediction of reaction outcomes and the rational design of new synthetic transformations. researchgate.net

Computational Design of Functional this compound Derivatives with Tunable Properties

The advent of powerful computational tools has revolutionized the field of drug discovery and materials science. In the context of this compound, computational design will play a pivotal role in the development of new derivatives with tailored biological activities and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) studies will be employed to establish correlations between the structural features of this compound derivatives and their biological activities. researchgate.netmarquette.edu These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. QSAR studies have already been successfully applied to pyrimido[4,5-d]pyrimidine-2,5-dione derivatives to identify potential antimicrobial agents. acs.org

Molecular docking simulations will be instrumental in understanding the binding interactions of this compound derivatives with biological targets, such as enzymes and receptors. researchgate.netnih.gov By visualizing the binding mode and identifying key interactions, researchers can rationally design modifications to the this compound scaffold to enhance binding affinity and selectivity. For example, molecular docking has been used to elucidate the binding of 2-thiouracil-5-sulfonamide derivatives to cyclin-dependent kinase 2A (CDK2A), providing a basis for their anticancer activity. nih.gov

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties and reactivity of this compound derivatives, aiding in the design of molecules with specific electronic or optical properties. researchgate.net These computational approaches, when used in concert, will enable the in silico design and screening of large libraries of virtual compounds, significantly accelerating the discovery of novel functional molecules.

Synergistic Integration of Experimental Synthesis and Computational Chemistry in this compound Research

The future of this compound research lies in the seamless integration of experimental synthesis and computational chemistry. This synergistic approach will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.

This integrated workflow will enable the rapid and efficient exploration of the vast chemical space around the this compound core. For instance, computational screening can identify a set of promising target molecules, which can then be synthesized and evaluated experimentally. researchgate.net The experimental data can then be used to improve the accuracy of the computational models, leading to more reliable predictions in subsequent rounds of design and synthesis.

This synergistic approach has already shown promise in the study of other heterocyclic systems. researchgate.net For example, integrated experimental and computational investigations have been invaluable in understanding the properties of solvated biomolecules. researchgate.net By applying a similar strategy to this compound, researchers can accelerate the development of new compounds with desired properties, from potent therapeutic agents to novel materials. The combination of DFT calculations with experimental synthesis has been successfully used to study thiazolidinone derivatives, providing a model for future work on this compound. indexcopernicus.com

Q & A

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with improved solubility?

- Methodological Answer :

- Screen co-solvents (e.g., DMSO:water mixtures) using Hansen solubility parameters.

- Introduce hydrophilic substituents (e.g., hydroxyl groups) via regioselective functionalization.

- Characterize solubility via nephelometry or UV-Vis turbidity assays. Computational tools like COSMO-RS predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |